(4R)-4-Hydroxy-6-oxoheptanenitrile

Beschreibung

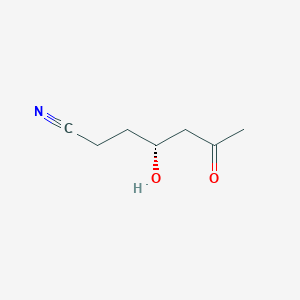

(4R)-4-Hydroxy-6-oxoheptanenitrile (C₇H₁₁NO₂) is a chiral nitrile-containing compound characterized by a seven-carbon linear chain with a hydroxyl group at the 4th position (R-configuration), a ketone group at the 6th position, and a terminal nitrile group. This molecule serves as a critical intermediate in organic synthesis, particularly in the pharmaceutical industry, where its stereochemical and functional properties enable precise construction of complex molecules. Its structural features—linear backbone, stereospecific hydroxyl group, and electron-withdrawing nitrile—contribute to its reactivity in nucleophilic additions, reductions, and cyclization reactions .

Eigenschaften

CAS-Nummer |

119136-80-0 |

|---|---|

Molekularformel |

C7H11NO2 |

Molekulargewicht |

141.17 g/mol |

IUPAC-Name |

(4R)-4-hydroxy-6-oxoheptanenitrile |

InChI |

InChI=1S/C7H11NO2/c1-6(9)5-7(10)3-2-4-8/h7,10H,2-3,5H2,1H3/t7-/m1/s1 |

InChI-Schlüssel |

DPRLUNQTXGYUEA-SSDOTTSWSA-N |

SMILES |

CC(=O)CC(CCC#N)O |

Isomerische SMILES |

CC(=O)C[C@@H](CCC#N)O |

Kanonische SMILES |

CC(=O)CC(CCC#N)O |

Synonyme |

Heptanenitrile, 4-hydroxy-6-oxo-, (R)- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between (4R)-4-Hydroxy-6-oxoheptanenitrile and analogous compounds:

Key Observations:

Cyclic vs.

Stereochemistry : The (4R)-configuration in the target compound introduces enantioselectivity, critical for pharmaceutical applications where chirality affects bioactivity.

Functional Group Positioning : The ketone at position 6 in This compound enables distinct reactivity (e.g., aldol condensations) compared to the cyclic compound’s ketone, which is constrained within the ring system.

Research Findings and Data

- Stereochemical Impact : Studies show that the (4R)-configuration improves yield in enantioselective reductions by 15–20% compared to racemic mixtures.

- Thermodynamic Stability : Cyclic analogs exhibit higher thermal stability (decomposition at 220°C vs. 180°C for linear derivatives), attributed to reduced conformational freedom .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.